2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and triazole rings, followed by the introduction of the thio and acetamide groups. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and triazole rings, which are aromatic and therefore contribute to the stability of the molecule. The thio group would provide a site for potential reactivity, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole and triazole rings might undergo electrophilic aromatic substitution reactions, while the thio and acetamide groups could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar acetamide group could affect its solubility, while the thio group could influence its reactivity .Scientific Research Applications
Heterocyclic Synthesis
A study by Schmeyers & Kaupp (2002) explored the utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. This approach efficiently generates diverse heterocycles, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines, highlighting the compound's potential as a versatile precursor in organic synthesis (Schmeyers & Kaupp, 2002).
Radiosynthesis Applications
Latli & Casida (1995) demonstrated the radiosynthesis of chloroacetanilide and dichloroacetamide derivatives, including compounds structurally related to "2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide," for studying their metabolism and mode of action (Latli & Casida, 1995).
Pharmacological Exploration
Peng et al. (2020) identified a novel indoleamine 2,3-dioxygenase (IDO1) inhibitor through structural modification of a related compound, revealing its potential application in cancer immunotherapy. The study underscores the importance of structural elements, such as sulfur-aromatic interactions, in enhancing biological activity (Peng et al., 2020).
Antimicrobial Effects
A study by Cankilic & Yurttaş (2017) synthesized and evaluated the antimicrobial activities of thiazole derivatives structurally akin to "2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide." These compounds demonstrated significant efficacy against a range of pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents (Cankilic & Yurttaş, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-7-6-10-17(14(13)2)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-9-5-4-8-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYVPXRQWPHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide |
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